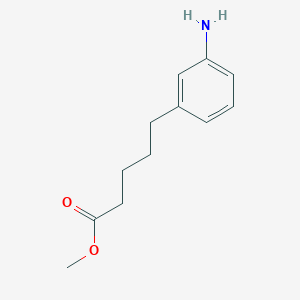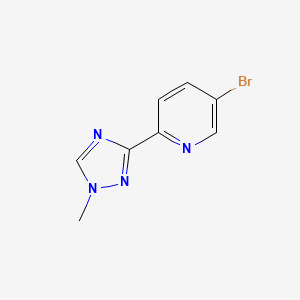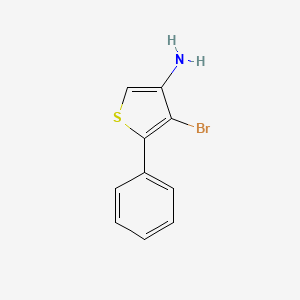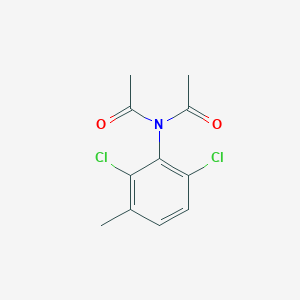
3-Ethoxy-2-isopropylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-isopropylprop-2-enal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an ethoxy group, an isopropyl group, and an aldehyde functional group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-isopropylprop-2-enal can be achieved through several methods. One common approach involves the aldol condensation of ethyl acetate with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enal product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-2-isopropylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 3-Ethoxy-2-isopropylpropanoic acid.
Reduction: 3-Ethoxy-2-isopropylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Ethoxy-2-isopropylprop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aldehydes on cellular processes and enzyme activities. It may also serve as a model compound for investigating the reactivity of aldehydes in biological systems.
Medicine: While not directly used as a drug, this compound can be employed in the development of pharmaceuticals, particularly in the design of aldehyde-containing drug candidates.
Industry: In the industrial sector, this compound finds applications in the production of fragrances, flavors, and other fine chemicals. Its reactivity and functional groups make it suitable for various chemical transformations.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-isopropylprop-2-enal primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The ethoxy and isopropyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
3-Phenylprop-2-enal:
3-Ethoxy-2-cyclohexen-1-one: This compound has a cyclohexenone ring instead of a propene backbone.
Uniqueness: 3-Ethoxy-2-isopropylprop-2-enal is unique due to the presence of both an ethoxy group and an isopropyl group on the propene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical applications.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(ethoxymethylidene)-3-methylbutanal |
InChI |
InChI=1S/C8H14O2/c1-4-10-6-8(5-9)7(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
JCEVZEFSLHTJQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)









![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
